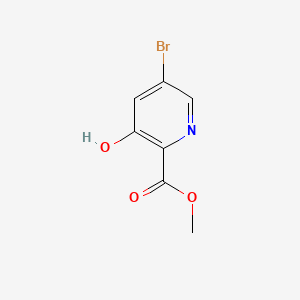

Methyl 5-bromo-3-hydroxypicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-bromo-3-hydroxypicolinate” is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . This compound is used for research purposes .

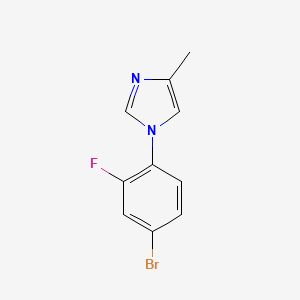

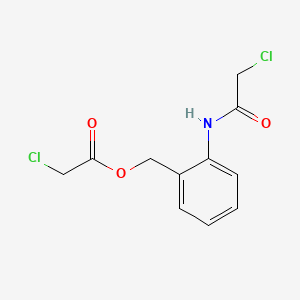

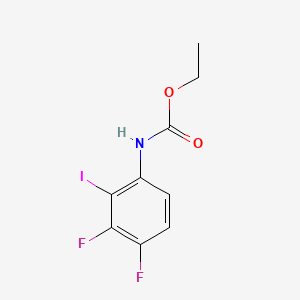

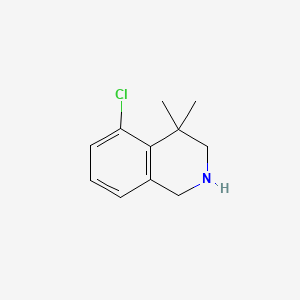

Molecular Structure Analysis

“this compound” has a molecular structure represented by the formula C7H6BrNO3 . The average mass of this compound is 232.031 Da, and the monoisotopic mass is 230.953094 Da .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 390.6±37.0 °C and a predicted density of 1.716±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antimicrobial Applications

The compound has been utilized in the synthesis of potent anti-inflammatory alkaloids, such as the asymmetric synthesis of CJ-14877 and its enantiomer, highlighting its role in producing compounds with interleukin-1beta inhibitory activities (Aoyagi et al., 2009). Additionally, it serves as a precursor in the creation of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, exhibiting significant antimicrobial and anti-inflammatory activity (Al-Abdullah et al., 2014).

Antioxidant Activity

Research on the marine red alga Rhodomela confervoides has led to the isolation of bromophenols with strong antioxidant activities, suggesting the utility of related compounds, including methyl 5-bromo-3-hydroxypicolinate derivatives, in the prevention of oxidative deterioration in food and other applications (Li et al., 2011).

Corrosion Inhibition

The synthesis and characterization of novel 8-Hydroxyquinoline derivatives, including those derived from this compound, have been explored for their effective acid corrosion inhibition properties for mild steel. This research underscores the compound's relevance in developing new families of heterocyclic compounds with industrial applications (Rbaa et al., 2020).

Chemical Synthesis and Characterization

This compound serves as a key intermediate in various synthetic pathways, including the synthesis of complex molecules with potential pharmacological activities. Its role in the synthesis of diverse organic compounds emphasizes its importance in medicinal chemistry and drug discovery efforts (Siddappa & Mayana, 2014).

Safety and Hazards

“Methyl 5-bromo-3-hydroxypicolinate” is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Therefore, it’s recommended to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Wirkmechanismus

Mode of Action

Given its structural features, it may interact with its targets via hydrogen bonding or halogen bonding due to the presence of a hydroxyl group and a bromine atom .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-3-hydroxypicolinate are currently unknown

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP450 inhibitors : No

- Log Kp (skin permeation) : -6.35 cm/s

- Lipophilicity (Log Po/w) : 1.68 (iLOGP)

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Eigenschaften

IUPAC Name |

methyl 5-bromo-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBLMMBNZPYLTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720970 |

Source

|

| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242320-57-5 |

Source

|

| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)